molecular formula C9H9N3O2 B3009611 2-(1,3-Benzoxazol-5-yl)acetohydrazide CAS No. 1092345-58-8

2-(1,3-Benzoxazol-5-yl)acetohydrazide

Cat. No.: B3009611
CAS No.: 1092345-58-8
M. Wt: 191.19
InChI Key: QFLXUXSJPTXIDD-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-5-yl)acetohydrazide is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Anticancer Properties

2-(1,3-Benzoxazol-5-yl)acetohydrazide and its derivatives have been extensively researched for their potential anticancer properties. Fathima et al. (2022) developed a series of novel compounds using 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide. These compounds demonstrated appreciable antimicrobial, antioxidant activities, and over 70% cell viability in preliminary anticancer screenings. Molecular docking studies further supported their potential as anticancer agents (Fathima et al., 2022).

Salahuddin et al. (2014) synthesized derivatives of 1H-benzimidazol-1-yl]acetohydrazide, revealing compounds with moderate activity against breast cancer cell lines following in vitro anticancer evaluations (Salahuddin et al., 2014).

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives, including those related to this compound, have been a significant focus of research. Karalı et al. (2004) synthesized a series of benzoxazole derivatives and tested their antimicrobial activity against various pathogens, finding some derivatives to demonstrate activity against specific bacterial strains (Karalı et al., 2004).

Vodela et al. (2013) designed novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, which were synthesized and screened for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Vodela et al., 2013).

Synthesis and Characterization

The synthesis and characterization of derivatives related to this compound are crucial for understanding their properties and potential applications. Al-Omran and El-Khair (2016) reported on the synthesis of novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).

Safety and Hazards

The safety information for “2-(1,3-Benzoxazol-5-yl)acetohydrazide” includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for the study of “2-(1,3-Benzoxazol-5-yl)acetohydrazide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Properties

IUPAC Name

2-(1,3-benzoxazol-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-9(13)4-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLXUXSJPTXIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)NN)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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